molecular formula C13H11N3OS B14153132 (1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol

(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol

Cat. No.: B14153132
M. Wt: 257.31 g/mol
InChI Key: ARFIZBVNKNHYRQ-RIYZIHGNSA-N
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Description

(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol is a complex organic compound that features a benzimidazole core linked to a thiophene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol typically involves the condensation of thiophene-2-carbaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then reduced to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile, such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a candidate for use in bioinorganic chemistry.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules suggests it could be developed into therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its ability to chelate metal ions can disrupt metalloprotein functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol is unique due to its combination of a benzimidazole core and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

[1-[(E)-thiophen-2-ylmethylideneamino]benzimidazol-2-yl]methanol

InChI

InChI=1S/C13H11N3OS/c17-9-13-15-11-5-1-2-6-12(11)16(13)14-8-10-4-3-7-18-10/h1-8,17H,9H2/b14-8+

InChI Key

ARFIZBVNKNHYRQ-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2/N=C/C3=CC=CS3)CO

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2N=CC3=CC=CS3)CO

solubility

14 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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